2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-2-26-15-6-4-3-5-14(15)18(25)20-13-9-10-23(11-13)17-8-7-16-21-19-12-24(16)22-17/h3-8,12-13H,2,9-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZIZLGZMCOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multiple steps, including cycloaddition reactions and condensation processes. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active triazolopyridazine derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with hydrazine or other amines can lead to the formation of new heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological activity, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of Comparable Compounds
Key Observations:
Substituent Effects: The ethylsulfanyl group in the target compound and 894063-14-0 () may improve membrane permeability due to moderate lipophilicity.
Thermal Stability :
- E-4b () exhibits a high melting point (253–255°C), indicative of strong intermolecular forces and crystallinity, which could correlate with enhanced stability during synthesis or storage .
Molecular Weight Trends: The target compound’s molecular weight is likely intermediate between 894063-14-0 (305.38 g/mol) and ’s derivative (520.608 g/mol).
Pharmacological Implications
- Sulfonamide vs. Benzamide Derivatives : Patent compounds in (e.g., cyclopropanesulfonamide derivatives) suggest a focus on sulfonamide-based scaffolds for specific receptor interactions, whereas benzamide derivatives (target compound, ) may target alternate pathways, such as kinase inhibition .
- Toxicity Considerations: While the target compound’s safety profile is unspecified, highlights that certain heterocyclic amines (e.g., IQ) are carcinogenic. This underscores the importance of substituent selection in minimizing mutagenic risks .
Biologische Aktivität
The compound 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide represents a novel class of bioactive molecules with potential applications in pharmacology. Its unique structure combines elements of triazole and pyridazine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
- Molecular Formula : CHNS
Structural Features
| Feature | Description |
|---|---|
| Ethylsulfanyl Group | Contributes to the lipophilicity and bioactivity. |
| Triazolo-Pyridazine | Known for various pharmacological effects. |
| Pyrrolidine Moiety | Enhances interaction with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of falcipain-2 (FP-2), a cysteine protease crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. Inhibition of FP-2 disrupts the parasite's ability to degrade human hemoglobin, leading to its death during the trophozoite stage .
- Receptor Modulation : The structural components allow for binding to various receptors, potentially modulating their activity. This feature can lead to therapeutic effects in conditions such as inflammation and cancer.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against a range of pathogens. The presence of the triazole ring is particularly noted for its antifungal activity .
Biological Activity Data
Research has highlighted several biological activities associated with compounds structurally related to 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide:
Antimalarial Activity
A study involving a library of triazolo-pyridazine derivatives indicated that certain compounds exhibited strong antimalarial activity through inhibition of FP-2 . The binding energy values for effective inhibitors ranged from -15.9 to -14 kcal/mol, suggesting a robust interaction with the target enzyme.
Antimicrobial Properties
Another investigation into related triazole derivatives revealed promising antimicrobial effects against Candida species and other pathogens . The mechanism was linked to inhibition of ergosterol biosynthesis.
Case Studies
- Inhibition Studies : In vitro assays demonstrated that derivatives similar to 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide effectively inhibited FP-2 activity at micromolar concentrations.
- Pharmacokinetic Profiles : Preliminary studies on pharmacokinetics suggest favorable absorption and metabolic stability in vivo, indicating potential for further development as an antimalarial agent.
Q & A
Q. Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm, triazolo protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ at m/z 438.2) .
- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) confirms purity ≥95% .
Critical Note : Cross-validate with elemental analysis to resolve ambiguities in sulfur or nitrogen content .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Q. Methodological Framework :
- Analog Synthesis : Modify substituents (e.g., replace ethylsulfanyl with methylsulfonyl) and assess activity shifts .
- In Vitro Assays : Test kinase inhibition (e.g., CDK8 IC₅₀ via ADP-Glo™ assays) and cellular efficacy (e.g., antiproliferative activity in HCT-116 cells) .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding interactions with triazolopyridazine core and kinase ATP pockets .
Data Interpretation : Correlate logP values (e.g., 2.8–3.5) with membrane permeability using PAMPA assays .
Advanced: What strategies are effective for identifying biological targets?
Q. Target Identification Pipeline :
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify hits (e.g., CDK8 inhibition with Kd < 50 nM) .
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- Transcriptomics : RNA-seq post-treatment reveals pathway enrichment (e.g., Wnt/β-catenin downregulation) .
Validation : Knockout models (CRISPR-Cas9) or siRNA silencing confirm target relevance .
Advanced: How can pharmacokinetic properties be optimized for in vivo studies?
Q. Key Parameters and Methods :
- Solubility : Use shake-flask method (pH 7.4 PBS) to measure solubility; <10 µg/mL necessitates formulation with cyclodextrins .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ > 30 min preferred) .
- Plasma Protein Binding : Equilibrium dialysis (95% bound suggests high tissue distribution) .
Formulation : Nanoemulsions (e.g., Labrafil®) improve oral bioavailability in rodent models .
Advanced: How should contradictory data in biological activity be resolved?
Case Example : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM in kinase assays).
Resolution Strategies :
- Assay Standardization : Control ATP concentrations (e.g., 1 mM vs. 100 µM) and enzyme lots .
- Orthogonal Assays : Confirm activity via thermal shift (DSF) or cellular target engagement (NanoBRET™) .
- Batch Analysis : Re-synthesize compound and verify purity (>99% via HPLC) to exclude impurity-driven artifacts .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential?
Q. Model Selection Criteria :
- Xenograft Models : Subcutaneous HCT-116 tumors in nude mice (dose: 50 mg/kg oral, qd) assess antitumor efficacy .
- Toxicology : MTD studies in rats (28-day repeat dosing) monitor liver enzymes (ALT/AST) and renal function (BUN) .
- Pharmacodynamics : Tumor biopsies post-treatment quantify phospho-CDK8 levels via Western blot .
Data Analysis : Use non-compartmental methods (WinNonlin®) for AUC and Cₘₐₓ calculations .
Advanced: How can metabolic pathways be elucidated?
Q. Metabolite Identification Workflow :
- In Vitro Incubation : Liver microsomes + NADPH; detect phase I metabolites via UPLC-QTOF .
- Stable Isotope Labeling : ¹⁴C-labeled compound traces biliary/fecal excretion in rats .
- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to identify major CYP isoforms involved .
Reporting : Structural elucidation of glucuronide conjugates (MS/MS fragmentation patterns) .
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